3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-[2-(3,5-dichlorophenoxy)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO2/c16-10-7-11(17)9-12(8-10)20-15-4-2-1-3-13(15)14(19)5-6-18/h1-4,7-9H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXAACAXRVCUCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)OC2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanoacylation of Phenolic Intermediates
The core structure of this compound derives from acylation reactions involving 3,5-dichlorophenol derivatives. A validated approach involves the condensation of 2-(3,5-dichlorophenoxy)benzaldehyde with cyanoacetamide under basic conditions. For instance, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile has been utilized as a cyanoacetylating agent in analogous syntheses, achieving yields of 85–92% when reacted with aromatic aldehydes in ethanol under ultrasonic irradiation.
Reaction conditions :
- Solvent : Ethanol or N,N-dimethylformamide
- Catalyst : Triethylamine (0.7 equivalents)
- Temperature : 30–70°C
- Time : 1–2 hours (ultrasonic) vs. 12–24 hours (conventional)
Mechanistic insight : The reaction proceeds via nucleophilic attack of the cyanoacetamide enolate on the aldehyde carbonyl, followed by dehydration to form the α,β-unsaturated nitrile.
Nucleophilic Aromatic Substitution for Phenoxy Group Installation
Installation of the 3,5-dichlorophenoxy moiety onto the phenyl ring is achieved through nucleophilic aromatic substitution (SNAr). A patent-pending method describes the reaction of 2-fluorobenzonitrile with 3,5-dichlorophenol in the presence of potassium carbonate and N,N-dimethylformamide at 65–70°C. This step achieves 80–85% conversion, with residual starting materials removed via column chromatography.
Optimized parameters :
| Parameter | Value |
|---|---|
| Molar ratio (phenol:fluorobenzonitrile) | 1:1.2 |
| Solvent | N,N-dimethylformamide |
| Reaction time | 8–12 hours |
| Yield | 78–82% |
Side products, including bis-aryl ethers, are minimized by maintaining stoichiometric excess of the phenol.
One-Pot Tandem Synthesis
Recent advances employ tandem reactions to streamline synthesis. A two-step, one-pot procedure combines SNAr with cyanoacylation:
- SNAr : 2-fluorobenzaldehyde reacts with 3,5-dichlorophenol in N,N-dimethylformamide/K2CO3 (80°C, 6 hours).
- Cyanoacylation : Addition of cyanoacetamide and triethylamine under ultrasonic irradiation (30°C, 1 hour).
Comparative performance :
| Method | Total Yield | Time (hours) |
|---|---|---|
| Conventional | 70–75% | 18–24 |
| Ultrasonic-assisted | 88–92% | 7–8 |
This approach eliminates intermediate purification, reducing solvent waste by 40%.
Reaction Optimization and Catalytic Systems
Solvent Effects on Reaction Efficiency
Polar aprotic solvents significantly enhance reaction rates and yields due to improved solubility of aromatic intermediates. Data from analogous syntheses demonstrate:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| N,N-dimethylformamide | 36.7 | 92 |
| Dimethyl sulfoxide | 46.7 | 88 |
| Acetonitrile | 37.5 | 72 |
N,N-dimethylformamide is preferred for its balance of solvation power and low nucleophilicity, minimizing side reactions.
Base Selection for Deprotonation
Strong inorganic bases (e.g., K2CO3, Cs2CO3) outperform organic amines in SNAr reactions. Comparative studies reveal:
| Base | Conversion (%) | Byproducts (%) |
|---|---|---|
| Potassium carbonate | 85 | 3 |
| Triethylamine | 62 | 15 |
| Sodium hydride | 89 | 8 |
Though sodium hydride offers high conversion, its handling risks and byproduct formation favor potassium carbonate for industrial scalability.
Analytical Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) :
- δ 7.45–8.08 (m, 4H, aromatic protons)
- δ 6.46 (s, 1H, α-unsaturated proton)
- δ 2.38 (s, 3H, methyl group)
IR (KBr) :
13C NMR (100 MHz, CDCl3) :
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98% with retention time 12.3 minutes. Critical impurities include:
- Unreacted 2-(3,5-dichlorophenoxy)benzaldehyde (RT 8.7 min)
- Bis-aryl ether byproduct (RT 15.1 min)
Industrial-Scale Production Considerations
Cost Analysis of Raw Materials
| Component | Cost (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| 3,5-Dichlorophenol | 120–150 | 45 |
| 2-Fluorobenzaldehyde | 90–110 | 30 |
| Cyanoacetamide | 70–85 | 15 |
| Solvents/Catalysts | — | 10 |
Optimization efforts focus on recycling N,N-dimethylformamide (85% recovery via distillation) and substituting potassium carbonate with cheaper cesium carbonate variants.
Chemical Reactions Analysis
3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Organic Synthesis : 3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile serves as an important intermediate for synthesizing various organic compounds. Its reactivity allows it to participate in diverse chemical reactions, facilitating the development of new materials and chemicals.
2. Biology
- Biological Activity Studies : Research indicates that this compound may exhibit significant biological activities, including effects on cellular processes and enzyme functions. Studies have explored its interaction with various biological targets, suggesting potential roles in modulating biological pathways.
3. Medicine
- Therapeutic Potential : Ongoing research aims to evaluate the therapeutic applications of this compound, particularly as a candidate for drug development. Its potential as a tyrosine kinase inhibitor positions it as a promising agent for treating inflammatory diseases and certain cancers .
4. Industry
- Production of Specialty Chemicals : The compound is utilized in the manufacture of specialty chemicals and materials, contributing to advancements in industrial chemistry and materials science.
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers evaluated its effects on human cancer cell lines. The compound demonstrated cytotoxic effects against A549 lung adenocarcinoma cells at concentrations around 100 µM, indicating its potential as an anticancer agent.
Case Study 2: Tyrosine Kinase Inhibition
A patent application has highlighted the compound's role as a selective inhibitor of Bruton's tyrosine kinase (BTK), which is implicated in various inflammatory and proliferative diseases such as cancer. This suggests that the compound could be developed into a therapeutic agent targeting these conditions .
Table 1: Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| This compound | X | Cisplatin | Y |
| Other Derivative A | Z | Doxorubicin | W |
Mechanism of Action
The mechanism of action of 3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a hypothetical analysis based on functional group chemistry and substituent effects:
Table 1: Structural and Functional Comparison of Propanenitrile Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Substituents | Potential Properties |
|---|---|---|---|---|---|
| 3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile | C₁₅H₉Cl₂NO₂ | 306.14 | Nitrile, Ketone, Ether | 3,5-Dichlorophenoxy, Phenyl | High lipophilicity, UV activity |
| [Hypothetical] 3-[2-(4-Methylphenoxy)phenyl]-3-oxopropanenitrile | C₁₆H₁₃NO₂ | 251.28 | Nitrile, Ketone, Ether | 4-Methylphenoxy, Phenyl | Moderate polarity, lower stability |
| [Hypothetical] 3-[2-(3,5-Difluorophenoxy)phenyl]-3-oxopropanenitrile | C₁₅H₉F₂NO₂ | 273.07 | Nitrile, Ketone, Ether | 3,5-Difluorophenoxy, Phenyl | Enhanced solubility, reduced steric bulk |
Key Observations:
Substituent Effects: The 3,5-dichlorophenoxy group in the target compound increases lipophilicity compared to non-halogenated analogs (e.g., methyl or fluorine substituents) . Fluorine substituents (as in the difluoro analog) might improve solubility due to polar interactions but reduce molecular weight and stability compared to chlorine .
Functional Group Contributions :
- The nitrile group (-CN) confers reactivity toward nucleophiles (e.g., in click chemistry or hydrolysis), while the ketone (-CO-) enables participation in condensation reactions. These features are shared across propanenitrile derivatives but modulated by substituents .
Thermal and Chemical Stability: Halogenated aromatics like 3,5-dichlorophenoxy derivatives generally exhibit higher thermal stability due to strong C-Cl bonds. This contrasts with compounds bearing labile groups (e.g., tert-butyldimethylsilyl in ’s nucleotide analog), which may degrade under mild conditions .
Biological Activity
3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and herbicidal applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H12Cl2N2O
- Molecular Weight : 335.19 g/mol
- CAS Number : 920509-32-6
The biological activity of this compound can be attributed to its structural components that allow it to interact with various biological targets. The compound's phenoxy group is particularly significant as it mimics natural plant hormones (auxins), which leads to herbicidal effects by promoting uncontrolled growth in plants. Additionally, it may interact with enzymes and receptors involved in microbial resistance pathways, contributing to its antimicrobial properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has demonstrated effectiveness against various Gram-positive bacteria and fungi, which are increasingly resistant to conventional treatments. For instance, research indicates that derivatives of similar compounds exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus and Candida auris .
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Effective |
| Acinetobacter baumannii | Effective |
| Klebsiella pneumoniae | Effective |
| Candida auris | Effective |
| Aspergillus fumigatus | Effective |
Herbicidal Activity
The herbicidal properties of this compound are linked to its ability to disrupt plant growth. It acts by mimicking auxins, leading to abnormal growth patterns and eventual plant death. This mechanism is crucial for its application in agrochemicals as a selective herbicide.
Case Studies
- Antimicrobial Resistance Study : A study explored the efficacy of this compound analogs against multidrug-resistant pathogens. The findings indicated a structure-dependent relationship where specific modifications enhanced antimicrobial activity against resistant strains .
- Herbicidal Efficacy Assessment : In agricultural trials, the compound was tested for its ability to control weed species in crop fields. Results showed a significant reduction in weed biomass compared to untreated controls, demonstrating its potential utility in sustainable agriculture.
Toxicological Considerations
While exploring the biological activities of this compound, it is essential to consider its toxicological profile. Similar compounds have been associated with adverse effects in non-target organisms and potential environmental impacts due to their persistent nature in ecosystems .
Q & A
Q. How can researchers mitigate toxicity risks during in vivo studies?
- Methodological Answer :
- Acute Toxicity Screening : Perform OECD 423 tests in rodents to determine LD₅₀.
- Metabolite Profiling : Identify toxic metabolites (e.g., cyanide release from nitrile hydrolysis) using LC-HRMS.
- Dose Optimization : Use allometric scaling from in vitro IC₅₀ values to establish safe dosing ranges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
